molecular formula C11H11N3O4S B6577614 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide CAS No. 1170096-79-3

5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B6577614
CAS No.: 1170096-79-3
M. Wt: 281.29 g/mol
InChI Key: KSYUPUPNBNQTNQ-UHFFFAOYSA-N
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Description

5-(Methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a methylsulfamoyl group at the 5-position and a pyridin-3-ylamine moiety at the carboxamide nitrogen. The methylsulfamoyl group introduces sulfonamide functionality, which is associated with enhanced solubility and target binding affinity in drug design .

Properties

IUPAC Name

5-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-12-19(16,17)10-5-4-9(18-10)11(15)14-8-3-2-6-13-7-8/h2-7,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYUPUPNBNQTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylsulfamoyl group: This step often involves the reaction of the furan ring with methylsul

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several furan-2-carboxamide derivatives, differing primarily in substituents at the 5-position of the furan ring and the nitrogen-linked groups. Key analogues include:

Compound 5-Position Substituent N-Linked Group Key Features
CPPF (5-(3-chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide) 3-Chlorophenyl Pyridin-3-yl Anticancer agent targeting microtubules; validated in xenograft models.
V027-8242 [4-(Dimethylamino)-6-methylpyrimidin-2-yl]sulfanylmethyl Pyridin-3-ylmethyl Screening compound with pyrimidine-thioether group; potential kinase inhibitor.
AZ331 4-(2-Furyl) with dihydropyridine 2-Methoxyphenyl Dihydropyridine core; modulates calcium channels or redox signaling.

Structural Insights :

  • CPPF replaces the methylsulfamoyl group with a lipophilic 3-chlorophenyl group, enhancing membrane permeability but reducing solubility compared to the sulfonamide-containing target compound .
  • V027-8242 introduces a pyrimidine-thioether chain, likely improving π-π stacking interactions with kinase ATP-binding pockets .
  • The dihydropyridine core in AZ331 diverges mechanistically, targeting ion channels rather than microtubules or enzymes .
Pharmacological Activity
  • Anticancer Effects: CPPF demonstrates potent microtubule destabilization, inhibiting tumor growth in mouse skin cancer and xenograft models . Its sulfamoyl group may confer better aqueous solubility than CPPF, enhancing bioavailability.
  • Enzyme Modulation :

    • Sulfonamide derivatives like the target compound often inhibit enzymes via coordination with zinc ions (e.g., carbonic anhydrase IX, a cancer-associated isoform) .
    • By contrast, AZ331 ’s dihydropyridine structure is associated with redox modulation or calcium channel blocking, indicating divergent therapeutic applications .
Pharmacokinetic and Physicochemical Properties
Parameter 5-(Methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide CPPF V027-8242
LogP ~1.5 (predicted) 2.8 2.3
Solubility High (sulfonamide enhances polarity) Moderate Low
Metabolic Stability Likely stable (sulfonamide resists oxidation) Moderate Variable (thioether)

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